molecular formula C20H20BrN3OS B2972247 4-(3-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 431057-64-6

4-(3-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2972247
CAS RN: 431057-64-6
M. Wt: 430.36
InChI Key: AYKYMAYWYHHAOH-UHFFFAOYSA-N
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Description

4-(3-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20BrN3OS and its molecular weight is 430.36. The purity is usually 95%.
BenchChem offers high-quality 4-(3-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

  • Synthesis of Pyridine Derivatives : A study demonstrated the synthesis of various pyridine derivatives, including thio-substituted ethyl nicotinate and pyridothienopyrimidine derivatives, starting from a compound similar to the one . These synthesized compounds were evaluated for their antimicrobial activities (Gad-Elkareem et al., 2011).

  • Benzodifuranyl and Thiazolopyrimidines Derivatives : Another research focused on synthesizing novel benzodifuranyl, thiazolopyrimidines derivatives from similar compounds, showing anti-inflammatory and analgesic properties, and acting as cyclooxygenase inhibitors (Abu‐Hashem et al., 2020).

Catalysis and Synthesis Methods

  • Biginelli Reaction : A study explored using sodium hydrogen sulfate as a catalyst for synthesizing N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, employing a method similar to the Biginelli reaction (Gein et al., 2018).

Structural and Conformational Analysis

  • Molecular Structure Studies : Research involving X-ray crystal structure analysis and quantum chemical calculations was conducted on similar tetrahydropyrimidine derivatives, providing insights into their structural and electronic characteristics (Memarian et al., 2013).

Potential Biological Agents

  • Synthesis of Biological Agents : Some derivatives of the compound were synthesized and evaluated for their antimicrobial activities, demonstrating significant inhibition on bacterial and fungal growth (Akbari et al., 2008).

Diverse Heterocyclic Compounds Synthesis

  • Pyridino and Pyrimidinone Derivatives : Another study focused on synthesizing pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, demonstrating the versatility of similar compounds in creating a range of heterocyclic compounds (Hassneen & Abdallah, 2003).

properties

IUPAC Name

4-(3-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3OS/c1-11-7-8-16(12(2)9-11)23-19(25)17-13(3)22-20(26)24-18(17)14-5-4-6-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKYMAYWYHHAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-bromophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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